molecular formula C14H12O3 B12084043 4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid

4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B12084043
M. Wt: 228.24 g/mol
InChI Key: AVDPIAPXLYLDOX-UHFFFAOYSA-N
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Description

4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative, which consists of two benzene rings linked at the [1,1’] position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carboxylic acid typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between 2-iodo-4-nitrofluorobenzene and boronic acid in the presence of a palladium catalyst and PPh3 in refluxing dioxane . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of biphenyl derivatives, including 4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carboxylic acid, often involves scalable synthetic methodologies such as the Wurtz–Fittig, Ullmann, and Negishi reactions . These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted biphenyl derivatives .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

2-hydroxy-5-(3-methylphenyl)benzoic acid

InChI

InChI=1S/C14H12O3/c1-9-3-2-4-10(7-9)11-5-6-13(15)12(8-11)14(16)17/h2-8,15H,1H3,(H,16,17)

InChI Key

AVDPIAPXLYLDOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

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